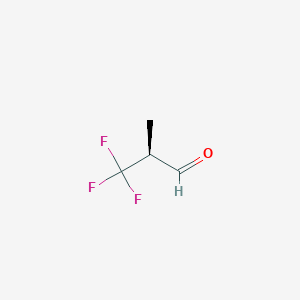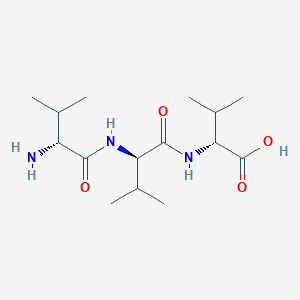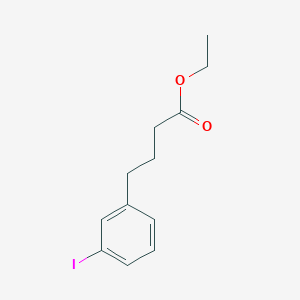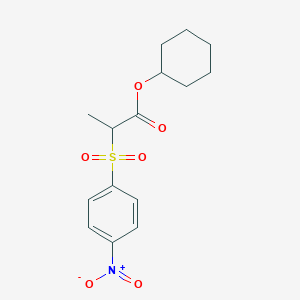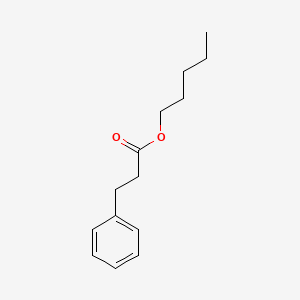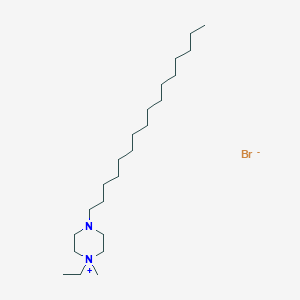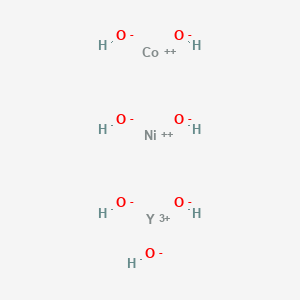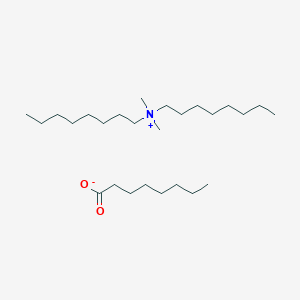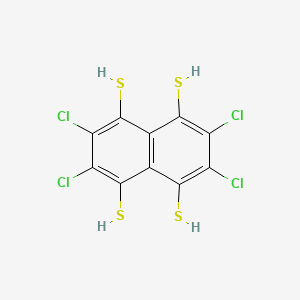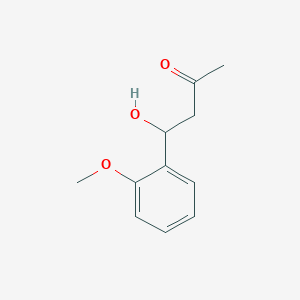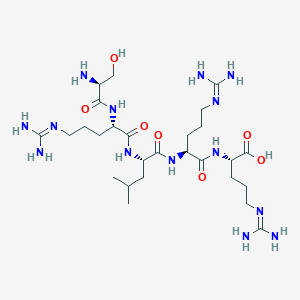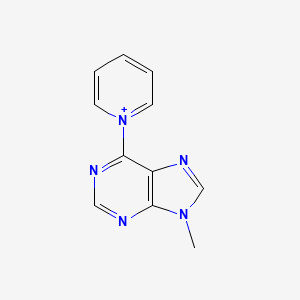
(2S)-2-(cyclohexylamino)-3-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid is an organic compound characterized by the presence of a cyclohexylamino group and a mercaptopropionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid typically involves the reaction of cyclohexylamine with a suitable precursor of mercaptopropionic acid. One common method is the reaction of cyclohexylamine with 3-chloropropionic acid, followed by the introduction of a thiol group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic effects, particularly in the context of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Cyclohexylamino)-3-mercaptopropionic acid involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-mercaptopropionic acid: Lacks the cyclohexyl group, making it less hydrophobic.
(S)-2-(Cyclohexylamino)-3-hydroxypropionic acid: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(S)-2-(Cyclohexylamino)-3-mercaptopropionic acid is unique due to the presence of both a cyclohexylamino group and a thiol group, which confer distinct chemical reactivity and biological activity. The cyclohexyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets.
Properties
CAS No. |
403804-47-7 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
(2S)-2-(cyclohexylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO2S/c11-9(12)8(6-13)10-7-4-2-1-3-5-7/h7-8,10,13H,1-6H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
HIXDNSSPKFYZIW-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(CC1)N[C@H](CS)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


